molecular formula C12H17NO2 B7965570 2-Amino-5-(2-methylphenyl)pentanoic acid

2-Amino-5-(2-methylphenyl)pentanoic acid

Cat. No.: B7965570
M. Wt: 207.27 g/mol
InChI Key: PZMHBFICRGDBNW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methylphenyl)pentanoic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a 2-methylphenyl group at the fifth carbon.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-(2-methylphenyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-methylphenyl)pentanoic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets .

Properties

IUPAC Name

2-amino-5-(2-methylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-2-3-6-10(9)7-4-8-11(13)12(14)15/h2-3,5-6,11H,4,7-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMHBFICRGDBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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